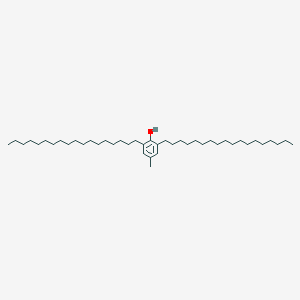

2,6-Dioctadecyl-4-methylphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2,6-dioctadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-40(3)39-42(43(41)44)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-39,44H,4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAIWKMQABZIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCCCCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H80O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020120 | |

| Record name | 2,6-Dioctadecyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19826-60-9 | |

| Record name | 2,6-Dioctadecyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Pathways for 2,6 Dioctadecyl 4 Methylphenol

Precursor Synthesis and Derivatization Routes

The primary precursor for the synthesis of 2,6-dioctadecyl-4-methylphenol is p-cresol (B1678582) (4-methylphenol). wikipedia.org This aromatic compound provides the basic phenolic structure and the methyl group at the para position. The synthesis then proceeds through the alkylation of this precursor.

Derivatization routes primarily involve the electrophilic substitution of the p-cresol ring with octadecyl groups. The reactivity of the phenolic ring is enhanced by the activating hydroxyl and methyl groups, directing the substitution to the ortho positions.

Alkylation Methodologies for Phenolic Compounds

The key reaction in the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol with an octadecylating agent. This reaction introduces the long alkyl chains to the 2 and 6 positions of the phenolic ring.

Common alkylating agents include:

1-Octadecene: This long-chain alkene is a frequently used alkylating agent. The reaction involves the electrophilic addition of the alkene to the activated phenolic ring in the presence of a suitable catalyst.

Octadecyl Halides: While less common due to potential side reactions and the generation of hydrogen halides, octadecyl halides can also be used as alkylating agents.

The reaction conditions, such as temperature and pressure, are critical for achieving high yields and selectivity. For instance, a pressurized preparation method using isobutylene (B52900) (a different alkylating agent for a related compound) is conducted at temperatures between 20 to 120 °C and pressures of 0.05 to 0.5 MPa. google.com

A general representation of the alkylation reaction is as follows:

p-Cresol + 2 1-Octadecene → this compound

This dialkylation is the desired outcome, though mono-alkylated and other by-products can also be formed. The optimization of reaction conditions and catalyst selection is therefore essential to maximize the yield of the target compound.

Catalytic Considerations in this compound Synthesis

The choice of catalyst is paramount in the alkylation of p-cresol. Catalysts facilitate the reaction by generating the electrophilic species from the alkylating agent and directing the substitution to the desired positions on the phenolic ring.

Several types of catalysts are employed in industrial synthesis:

Acid Catalysts:

Sulfuric Acid: A strong protic acid that can effectively catalyze the alkylation. However, its corrosive nature and potential for side reactions are drawbacks. google.com

Aromatic Sulfonic Acids: Such as p-toluenesulfonic acid, are also effective catalysts and are sometimes preferred over sulfuric acid. google.commdpi.com

Lewis Acids: Aluminum chloride (AlCl3) is a classic Friedel-Crafts catalyst that can be used. kyoto-u.ac.jp However, it is often required in stoichiometric amounts and can be difficult to handle.

Heterogeneous Catalysts:

Cation Exchange Resins: These solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. kyoto-u.ac.jp

Zeolites and Other Mesoporous Materials: These materials can provide shape selectivity, favoring the formation of specific isomers. mdpi.com

The selection of the catalyst influences not only the reaction rate but also the product distribution. For instance, certain catalysts can promote ortho-alkylation, leading to higher selectivity for the desired 2,6-disubstituted product. kyoto-u.ac.jp

| Catalyst Type | Examples | Advantages | Disadvantages |

| Protic Acids | Sulfuric Acid, p-Toluenesulfonic Acid | High activity | Corrosive, potential for side reactions |

| Lewis Acids | Aluminum Chloride | High activity | Stoichiometric amounts often needed, handling difficulties |

| Heterogeneous Catalysts | Cation Exchange Resins, Zeolites | Ease of separation, reusability, potential for selectivity | May have lower activity than homogeneous catalysts |

Novel Approaches and Green Chemistry Principles in Phenolic Compound Production

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry . nih.govresearchgate.netjddhs.comessentialchemicalindustry.orgresearchgate.net This trend also applies to the production of phenolic compounds like this compound.

Key green chemistry principles relevant to this synthesis include:

Use of Safer Solvents and Auxiliaries: Research is ongoing to replace hazardous organic solvents with greener alternatives such as water, bio-based solvents, or supercritical fluids. jddhs.com Some alkylation reactions can be carried out in solvent-free conditions, further reducing environmental impact. google.com

Catalysis: The development and use of highly efficient and selective catalysts is a cornerstone of green chemistry. essentialchemicalindustry.org This includes the use of reusable heterogeneous catalysts to minimize waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org Alkylation reactions, in principle, can have high atom economy if by-product formation is minimized.

Use of Renewable Feedstocks: While p-cresol is traditionally derived from fossil fuels, there is interest in producing phenolic compounds from renewable biomass sources. nih.gov

One novel approach involves the use of deep eutectic solvents (DES) as catalysts. mdpi.com These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DES can act as effective and recyclable catalysts for alkylation reactions under mild conditions. mdpi.com

The application of green chemistry principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production processes.

Mechanistic Elucidation of Antioxidant and Stabilizing Actions of 2,6 Dioctadecyl 4 Methylphenol

Radical Scavenging Mechanisms: Theoretical and Experimental Perspectives

The primary antioxidant function of 2,6-Dioctadecyl-4-methylphenol, a sterically hindered phenolic compound, lies in its efficacy as a radical scavenger. The principal mechanism is widely recognized as hydrogen atom transfer (HAT). google.comnih.gov In this process, the phenol (B47542) donates its hydroxyl (–OH) hydrogen atom to a reactive free radical (R•), such as a peroxyl radical (ROO•), which is a key intermediate in the autoxidation chain reaction of organic materials. uvabsorber.comatamanchemicals.com This donation effectively neutralizes the reactive radical, thereby terminating the propagation of the oxidative chain.

The reaction can be represented as: ArOH + ROO• → ArO• + ROOH

Here, ArOH represents this compound. The resulting phenoxyl radical (ArO•) is significantly stabilized by two key structural features. First, the unpaired electron can delocalize into the aromatic ring. nih.gov Second, the two bulky octadecyl groups at the ortho positions (positions 2 and 6) provide substantial steric hindrance. This steric shielding makes the phenoxyl radical less reactive and prevents it from initiating new oxidation chains, ensuring it acts as a chain-terminating antioxidant. nih.govmedcraveonline.com

While HAT is considered the dominant pathway, especially in non-polar media like polymers and oils, other mechanisms like Single Electron Transfer followed by Proton Transfer (SET-PT) can also contribute, particularly in more polar environments. lp.edu.uaresearchgate.net The SET-PT mechanism involves the transfer of an electron from the phenol to the radical, forming a radical cation (ArOH•+) and an anion, followed by the transfer of a proton. The relative contribution of HAT versus SET-PT is largely dictated by the compound's structure, the nature of the radical, and the polarity of the surrounding medium. lp.edu.ua For sterically hindered phenols like this compound in non-polar substrates, the HAT mechanism is thermodynamically favored. researchgate.netscispace.com

Inhibition of Oxidative Degradation in Organic Substrates

This compound is extensively utilized as a primary antioxidant to inhibit the oxidative degradation of various organic materials, most notably polymeric substrates such as polyolefins (e.g., polyethylene (B3416737) and polypropylene) and acrylic polymers. google.comuvabsorber.comaston.ac.ukmdpi.com Oxidation in polymers typically occurs via a free-radical chain reaction initiated by heat, UV light, or mechanical stress. google.comuvabsorber.com This process leads to undesirable effects, including discoloration, loss of mechanical properties, and reduced service life of the material. uvabsorber.com

The role of this compound is to interrupt this autoxidative cycle. By donating a hydrogen atom to chain-propagating peroxyl radicals (ROO•), it converts them into stable, non-radical hydroperoxides (ROOH), as described in the HAT mechanism. atamanchemicals.com This action prevents the peroxyl radicals from abstracting hydrogen from the polymer backbone, which would otherwise create new alkyl radicals and continue the degradation cycle. uvabsorber.com

The long octadecyl side chains of this compound are crucial for its performance in these applications. These long alkyl groups render the molecule highly lipophilic, ensuring excellent solubility and compatibility with non-polar polymer matrices. This high compatibility minimizes issues of migration and "blooming" (exudation to the surface), allowing the antioxidant to remain dispersed within the bulk polymer where it is needed to provide long-term thermal stability. aston.ac.uk

Structure-Activity Relationships Governing Efficacy in this compound and Analogs

The antioxidant efficacy of this compound is intrinsically linked to its molecular structure. The key features governing its activity are the substituents on the phenol ring.

Ortho-Alkyl Groups (2,6-Dioctadecyl): The presence of bulky alkyl groups at both positions ortho to the hydroxyl group is the most critical feature. These groups serve a dual purpose. First, they sterically hinder the hydroxyl group, which increases the stability of the resulting phenoxyl radical (ArO•) formed after hydrogen donation. nih.govresearchgate.net This stability prevents the phenoxyl radical itself from becoming a pro-oxidant. Second, the electron-donating nature of the alkyl groups increases the electron density on the aromatic ring, which can weaken the O–H bond, facilitating easier hydrogen donation. acs.org

Para-Methyl Group (4-Methyl): The methyl group at the para position is also an electron-donating group. This substitution further enhances the electron density of the phenol ring, contributing to the weakening of the O-H bond and increasing the radical scavenging capacity. acs.org The combination of electron-donating groups at the ortho and para positions makes the phenolic hydrogen more readily abstractable by free radicals.

The length of the alkyl chains at the ortho positions significantly modulates the antioxidant's performance, primarily through physical rather than electronic effects. cirad.frresearchgate.net While the electronic influence of an octadecyl group is similar to that of a shorter alkyl group like tert-butyl, the substantial length of the C18 chains in this compound governs its physical behavior within a substrate.

The primary advantage of the long octadecyl chains is the enhanced lipophilicity they confer. oup.comdtu.dk This property improves the antioxidant's solubility and persistence in non-polar organic media such as lubricants and polyolefins. google.com Better solubility ensures homogeneous distribution and reduces the likelihood of the antioxidant leaching or volatilizing from the host material, leading to superior long-term stability.

However, research on related "phenolipids" (phenols with grafted alkyl chains) has shown that the relationship between chain length and antioxidant activity is not always linear and can exhibit a "cut-off effect". cirad.frdtu.dk While increasing chain length initially boosts effectiveness by anchoring the molecule in the lipophilic phase, excessively long chains can sometimes lead to reduced mobility or aggregation (e.g., forming micelles), which may slightly decrease their radical scavenging efficiency in certain systems. cirad.frresearchgate.net For polymer stabilization, the high molecular weight and low volatility imparted by the dioctadecyl groups are generally considered highly beneficial for durability.

Computational Chemistry and Quantum Mechanical Analysis of Reaction Pathways

Computational chemistry, particularly quantum mechanical methods, provides profound insights into the reaction mechanisms of phenolic antioxidants. nih.govacs.org These theoretical approaches allow for the calculation of various molecular descriptors that quantify the antioxidant potential and predict the most likely reaction pathways. nih.gov

Density Functional Theory (DFT) has become a standard and powerful tool for studying the structure-activity relationships of phenolic antioxidants. scispace.comacs.orgnih.gov DFT methods are used to calculate key energetic parameters related to the different antioxidant mechanisms. mdpi.com By modeling the electronic structure of the antioxidant molecule, its corresponding radical, and radical cation, DFT can accurately predict thermodynamic descriptors that determine its radical scavenging efficiency. nih.govresearchgate.net This approach is invaluable for comparing the potential activity of different antioxidant structures and for rationalizing experimental observations. researchgate.net

Two of the most critical parameters calculated using DFT to predict antioxidant behavior are the Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP). nih.govacs.org

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O–H bond is the enthalpy change required to break the bond homolytically, forming a phenoxyl radical and a hydrogen atom. It is a primary indicator of the ease of hydrogen donation in the HAT mechanism. lp.edu.uaresearchgate.net A lower BDE value signifies a weaker O–H bond, indicating a greater propensity for hydrogen atom donation and thus higher antioxidant activity via the HAT pathway. nih.gov

Ionization Potential (IP): The IP is the energy required to remove an electron from the antioxidant molecule, forming a radical cation. It is the key descriptor for the initial step in the SET-PT mechanism. A lower IP facilitates electron donation.

Below is an interactive table of experimental O-H Bond Dissociation Enthalpy (BDE) values for BHT and its analogs, which illustrates these structure-activity relationships. acs.org

| Compound (4-Substituent-2,6-di-tert-butylphenol) | 4-Substituent (R) | O-H BDE (kcal/mol) in Benzene (B151609) |

| 4-Methoxy-2,6-di-tert-butylphenol | -OCH₃ | 78.50 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | -CH₃ | 80.30 |

| 2,4,6-tri-tert-butylphenol | -C(CH₃)₃ | 80.34 |

| 2,6-di-tert-butylphenol | -H | 81.29 |

| 4-Formyl-2,6-di-tert-butylphenol | -CHO | 83.25 |

| 4-Cyano-2,6-di-tert-butylphenol | -CN | 84.24 |

Data sourced from Lucarini, M. et al. (1996). acs.org

The data clearly shows that electron-donating groups (like -OCH₃ and -CH₃) lower the BDE compared to electron-withdrawing groups (like -CHO and -CN), making hydrogen donation more favorable. The BDE for BHT (80.30 kcal/mol) serves as a strong estimate for the reactivity of this compound, confirming its high potential as a HAT-based antioxidant.

Advanced Applications and Material Science Integration of 2,6 Dioctadecyl 4 Methylphenol

Polymer Stabilization Research

Hindered phenolic antioxidants are crucial in protecting polymers from degradation. The efficacy of 2,6-Dioctadecyl-4-methylphenol as a polymer stabilizer would stem from its specific molecular structure, combining a reactive phenolic group with two long, nonpolar octadecyl chains.

Thermo-oxidative degradation is a primary concern during the processing and end-use of many polymeric materials, leading to a loss of mechanical properties and discoloration. The degradation process is a free-radical chain reaction initiated by heat and oxygen.

This compound is expected to function as a primary antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to reactive peroxy radicals (ROO•) and alkoxy radicals (RO•) that are formed during the oxidation of the polymer. This donation terminates the chain reaction, preventing further degradation of the polymer backbone. The resulting phenoxy radical is sterically hindered by the two bulky octadecyl groups, making it relatively stable and less likely to initiate new degradation chains.

The long octadecyl chains are anticipated to enhance the compatibility of the antioxidant with nonpolar polymer matrices such as polyolefins (polyethylene, polypropylene), leading to better solubility and distribution. This improved compatibility would result in more effective and longer-lasting protection against thermo-oxidative degradation compared to lower molecular weight antioxidants that might be more prone to volatilization or migration.

Photo-oxidative degradation is initiated by the absorption of ultraviolet (UV) radiation, which generates free radicals in the polymer. While this compound is not a primary UV absorber, it would play a critical secondary role in mitigating photo-oxidative effects.

By scavenging the free radicals generated by UV exposure, it would interrupt the degradation cascade that leads to chain scission, crosslinking, and the formation of chromophoric groups that cause yellowing and embrittlement. For comprehensive photostabilization, it would likely be used in conjunction with UV absorbers or hindered amine light stabilizers (HALS) to provide a synergistic protective effect. The long alkyl chains would again contribute to its persistence within the polymer matrix, ensuring long-term protection against the effects of sunlight and other UV sources.

The mechanical properties of polymers, such as tensile strength, elongation at break, and impact resistance, are directly related to the molecular weight and integrity of the polymer chains. By preventing chain scission and crosslinking reactions caused by thermo- and photo-oxidation, this compound would be instrumental in maintaining these critical mechanical properties over the service life of the polymer product.

In polymer composites, which contain fillers, fibers, or other reinforcing agents, the uniform dispersion of stabilizers is crucial for effective protection. The long, nonpolar octadecyl chains of this compound would promote excellent compatibility with a wide range of nonpolar polymer matrices and could also influence its interaction with fillers.

Good dispersion ensures that the antioxidant is available throughout the polymer matrix to intercept free radicals, preventing localized degradation that could compromise the integrity of the composite material. The high molecular weight of this antioxidant would also minimize its migration to the surface of the composite, a phenomenon known as "blooming," which can lead to a loss of protection and surface defects.

Stabilization of Petroleum Products and Industrial Fluids

The antioxidant properties of hindered phenols are also highly valuable in the stabilization of organic liquids such as lubricants, fuels, and industrial oils.

Many organic solvents and chemical reagents are susceptible to autoxidation during storage, a process that leads to the formation of unstable and potentially explosive peroxides. This compound can act as a potent inhibitor of this process.

By scavenging the initial free radicals formed upon exposure to air and light, it prevents the propagation of the radical chain reactions that lead to peroxide formation. Its high solubility in hydrocarbons and other organic fluids, facilitated by the long octadecyl chains, would make it an effective stabilizer for a wide range of industrial fluids. The low volatility of this compound ensures that it remains in the fluid to provide long-term protection during storage and use.

Application in Lubricant Formulations

This compound, a sterically hindered phenolic compound, serves a critical function as a primary antioxidant when incorporated into lubricant formulations. Its principal role is to mitigate the oxidative degradation of lubricating oils, a process accelerated by factors such as high temperatures, pressure, friction, and the presence of metal catalysts within mechanical systems. The oxidation of lubricants leads to the formation of deleterious byproducts, including acids, esters, and alcohols, which contribute to increased oil viscosity, sludge formation, and corrosive wear, ultimately compromising equipment performance and longevity. researchgate.netvinatiorganics.com

The antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from their phenolic hydroxyl group to reactive free radicals, particularly peroxy radicals (ROO•). researchgate.net This action effectively neutralizes the radicals, converting them into more stable hydroperoxides and interrupting the propagation phase of the oxidation cycle. The resultant phenoxy radical is stabilized by resonance, rendering it less reactive and unable to continue the chain reaction. This radical scavenging activity is the first line of defense against oxidation. vinatiorganics.compartinchem.com

The long dioctadecyl chains on the 2 and 6 positions of the phenol (B47542) ring provide significant steric hindrance. This structural feature enhances the stability of the phenoxy radical and imparts excellent oil solubility, ensuring the antioxidant is well-distributed throughout the lubricant. nih.gov This high solubility and low volatility, a benefit over smaller phenols like BHT, are crucial for maintaining effectiveness in high-temperature applications such as engine oils, gear oils, and industrial lubricants. nih.govmdpi.com By effectively scavenging free radicals, this compound slows oil degradation, extends the service life of the lubricant, and protects machinery from the detrimental effects of oxidation. nih.gov

The performance of lubricants fortified with hindered phenols can be evaluated using methods like the rotary bomb oxidation test (RBOT), which measures the oxidation induction time. The inclusion of such additives has been shown to extend this induction time significantly, indicating enhanced oxidative stability. researchgate.net

Function as a Polymerization Inhibitor for Monomer Storage

Unsaturated monomers, such as styrene (B11656), acrylates, and vinyl chloride, are susceptible to spontaneous self-polymerization, particularly when exposed to heat or light during transportation and storage. researchgate.net This unintended polymerization is a significant safety concern, as the reaction is often exothermic and can lead to a runaway thermal event, potentially causing equipment fouling and explosions. researchgate.net To ensure safe handling and maintain monomer purity, polymerization inhibitors are essential additives.

This compound belongs to the class of hindered phenolic inhibitors, which are highly effective for stabilizing monomers during storage and transport. researchgate.net These compounds function as radical scavengers, specifically targeting peroxy radicals (ROO•) that are the primary initiators of polymerization in the presence of oxygen. researchgate.net The mechanism relies on the presence of dissolved oxygen in the monomer. Monomer molecules can slowly form free radicals (R•), which rapidly react with oxygen to create peroxy radicals (ROO•). researchgate.net A hindered phenol inhibitor then donates its hydroxyl hydrogen atom to this peroxy radical, terminating the radical and stopping the polymerization chain reaction from initiating. researchgate.net The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it insufficiently reactive to initiate a new polymer chain. researchgate.net

The effectiveness of phenolic inhibitors is linked to their molecular structure. The presence of bulky alkyl groups, such as the dioctadecyl chains in this compound, provides steric hindrance that enhances the stability of the resulting phenoxy radical. This high stability is crucial for preventing re-initiation. Research comparing various phenolic inhibitors for styrene polymerization has demonstrated that hindered phenols exhibit strong inhibitory effects. For instance, a close structural analog, 2,6-di-tert-butyl-4-methylphenol (BHT), has shown significant efficacy in reducing polymer formation.

| Phenolic Inhibitor | Polymer Growth (%) after 4h | Monomer Conversion (%) after 4h |

|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 |

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |

| 4-tert-butylcatechol (TBC) | Commercial standard, data for direct comparison not provided in the same format |

Table 1: Performance of selected phenolic inhibitors in styrene polymerization. Lower growth and conversion percentages indicate higher inhibitor efficiency. Data sourced from a study on screening inhibitors for styrene polymerization. partinchem.com

The long dioctadecyl chains in this compound also confer high miscibility with organic monomers and low volatility, ensuring it remains within the monomer phase to provide long-term protection during storage. researchgate.net

Impact on Catalytic Polymerization Processes

While highly effective as a stabilizer for finished polymers, the presence of this compound during catalytic polymerization can have significant, often detrimental, effects on the process. Its fundamental chemistry as a radical scavenger and electron-donating molecule means it can interact directly with highly sensitive catalyst systems like Ziegler-Natta catalysts.

Influence on Polymerization Kinetics and Activity

Research has shown that hindered phenolic antioxidants can act as inhibitors or poisons for Ziegler-Natta catalysts, which are commonly used in the polymerization of olefins like propylene (B89431). researchgate.netresearchgate.net Ziegler-Natta catalysts are highly sensitive to polar, electron-donating compounds. researchgate.net The phenolic hydroxyl (OH) group of this compound is a Lewis base that can react with the Lewis acidic active centers of the catalyst (e.g., TiCl₄). researchgate.net

The kinetic profile of the polymerization is thus altered, typically showing a lower rate of monomer consumption and reduced polymer yield over a given time. This negative impact necessitates the careful removal of storage inhibitors from the monomer feed before it enters the polymerization reactor to ensure optimal catalyst performance and process efficiency.

Modulation of Polymer Molecular Weight and Morphology

The interaction of this compound with the catalytic system can also influence the properties of the resulting polymer, such as its molecular weight and morphology. Phenolic compounds can participate in chain transfer reactions, which terminate the growth of a polymer chain and initiate a new one. researchgate.net This process can lead to a decrease in the average molecular weight of the polymer.

Conversely, the primary function of antioxidants is to prevent degradation. During polymer processing, in the absence of stabilizers, polymer chains can undergo oxidative degradation and scission, particularly at high temperatures. nih.gov This degradation leads to a reduction in molecular weight and an increase in the melt flow index (MFI) of the polymer. nih.gov The presence of a hindered phenol like this compound, if introduced post-polymerization or used in "in-reactor" stabilization techniques, can mitigate this degradation. By scavenging radicals that would otherwise lead to chain scission, the antioxidant helps in preserving the polymer's intended molecular weight and maintaining its mechanical properties. partinchem.com

Regarding morphology, studies on the in-reactor introduction of phenolic antioxidants during propylene polymerization with Ziegler-Natta catalysts have shown that while catalyst activity is reduced, the spherical morphology of the polypropylene (B1209903) particles is not necessarily destroyed. researchgate.net This suggests that the additive's primary interaction is with the catalyst's active sites rather than a disruption of the physical process of particle formation. The large, non-polar dioctadecyl side chains of the molecule likely ensure its compatibility with the growing polymer, preventing significant phase separation that could otherwise disrupt particle morphology.

An in-depth examination of the analytical methodologies is crucial for understanding the behavior, purity, and presence of the chemical compound this compound in various applications. This hindered phenolic antioxidant is valued for its stabilizing properties, and its characterization and quantification are essential for quality control and research. The following sections detail the sophisticated analytical techniques employed for its structural elucidation, purity assessment, quantification in complex samples, and the identification of its degradation byproducts.

Future Outlook and Interdisciplinary Research Directions for 2,6 Dioctadecyl 4 Methylphenol

Development of Functionalized Derivatives with Enhanced Performance

The core structure of 2,6-Dioctadecyl-4-methylphenol, with its sterically hindered phenolic group and long alkyl chains, provides a robust scaffold for further chemical modification. Future research is increasingly directed towards the synthesis of functionalized derivatives to enhance specific performance characteristics. The primary objectives of such functionalization include improving solubility in various media, increasing thermal stability, and introducing additional functionalities beyond antioxidation.

One promising avenue of research is the introduction of different functional groups onto the aromatic ring or the octadecyl chains. For instance, the incorporation of ester or amide moieties could enhance compatibility with a wider range of polymers, leading to improved dispersion and, consequently, more effective stabilization. Research into the synthesis of novel 2,6-disubstituted phenol (B47542) derivatives has shown that modifications to the alkyl groups can significantly influence their properties. While not specific to the dioctadecyl variant, the principles of synthesizing optically active 2,6-disubstituted alkylphenols with tailored profiles can be applied. nih.gov

Furthermore, the synthesis of oligomeric or polymeric antioxidants based on the this compound monomer unit is an area of active exploration. Such macromolecular antioxidants would exhibit significantly lower volatility and migration, which are critical parameters in applications such as food packaging and medical devices. The development of methods for the synthesis of functionalized phenols through cascade reactions under mild conditions could pave the way for more efficient and sustainable production of these advanced derivatives. chemistryviews.org

Table 1: Potential Functionalization Strategies and Their Anticipated Benefits

| Functionalization Strategy | Target Moiety | Anticipated Performance Enhancement |

| Esterification/Amidation | Octadecyl Chains | Improved polymer compatibility and solubility |

| Thioether Linkages | Aromatic Ring | Introduction of secondary antioxidant properties |

| Phosphite Moieties | Phenolic Hydroxyl | Synergistic stabilization effects |

| Polymerization | Monomer Unit | Reduced volatility and migration |

Exploration of Synergistic Antioxidant Systems

The efficacy of primary antioxidants like this compound can be significantly amplified when used in combination with other types of stabilizers, a phenomenon known as synergism. Future research will continue to focus on identifying and optimizing synergistic antioxidant systems that leverage the strengths of different stabilizer classes.

A key area of investigation is the combination of this compound with secondary antioxidants, such as phosphites and thioesters. While the hindered phenol acts as a radical scavenger, breaking the autoxidation chain, secondary antioxidants function by decomposing hydroperoxides, which are precursors to further radical formation. The synergistic behavior of phenolic compounds with other antioxidants has been a subject of study, highlighting the potential for enhanced efficacy. nih.gov

Computational studies and data mining techniques are emerging as powerful tools to predict and understand antioxidant interactions. These approaches can help in deciphering the complex mechanisms of synergism and antagonism between different antioxidant molecules. nih.gov For instance, research on the synergistic antioxidant effect of 2,6-di-tert-butyl-4-methylphenol (a structurally related compound) with other additives in insulation oil has demonstrated the potential for significant performance improvements. researchgate.net Theoretical insights into the synergy between phenols and other antioxidants, such as glutathione, further underscore the potential for designing highly effective antioxidant packages. mdpi.com

Table 2: Potential Synergistic Partners for this compound

| Synergistic Partner Class | Mechanism of Action | Potential Application Areas |

| Phosphites | Hydroperoxide Decomposer | Polymer processing stabilization |

| Thioesters | Hydroperoxide Decomposer | Long-term thermal stability |

| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging & Light Stabilization | Outdoor applications, UV protection |

| Metal Deactivators | Chelation of Metal Ions | Wire and cable insulation |

Integration into Novel Materials and Emerging Technologies

The unique properties of this compound, particularly its high molecular weight and thermal stability, make it a candidate for integration into a range of novel materials and emerging technologies. Research in this area is focused on leveraging its antioxidant capabilities to enhance the durability and performance of advanced material systems.

In the realm of high-performance polymers and composites, the demand for effective stabilization under extreme conditions is growing. The incorporation of this compound into these materials can extend their service life by preventing degradation at elevated temperatures and in aggressive chemical environments. Its low volatility is particularly advantageous in processes such as 3D printing and high-temperature extrusion of engineering plastics. The use of antioxidants is crucial in polymers for advanced technologies to prevent degradation and maintain material properties.

Another area of interest is the use of this compound in advanced lubricants and functional fluids. As operating temperatures and pressures in modern machinery increase, the oxidative stability of lubricants becomes a critical factor in preventing sludge formation and maintaining lubricity. The high solubility of this compound in hydrocarbon-based fluids, coupled with its potent antioxidant activity, makes it an ideal candidate for these demanding applications.

Furthermore, the potential for incorporating this antioxidant into biomaterials and biomedical devices is an emerging field of research. By preventing oxidative degradation of polymeric biomaterials, this compound could enhance their biocompatibility and long-term stability in vivo.

Sustainability and Life Cycle Assessment in Production and Application

As environmental regulations become more stringent and consumer demand for sustainable products grows, the life cycle assessment (LCA) of chemical additives like this compound is gaining importance. Future research will need to address the environmental footprint of its entire life cycle, from raw material sourcing and synthesis to its end-of-life fate.

A "cradle-to-gate" LCA would evaluate the environmental impacts associated with the production of this compound, including energy consumption, greenhouse gas emissions, and waste generation. compositepanel.orgpublicnow.com Such assessments can identify hotspots in the manufacturing process and guide the development of more sustainable synthesis routes. The principles of LCA are well-established and can be applied to chemical production processes to understand their environmental burdens. europa.eucore.ac.uk

Beyond production, the "use" and "end-of-life" phases are also critical. Research is needed to understand the long-term fate of this compound in products and its potential for release into the environment. Its high molecular weight is expected to limit its mobility and bioavailability, but further studies are required to confirm this. Investigating the biodegradability and ecotoxicity of both the parent compound and its potential degradation products will be crucial for a comprehensive environmental risk assessment.

Efforts to develop bio-based alternatives to petroleum-derived raw materials for the synthesis of phenolic antioxidants are also a key aspect of improving the sustainability profile of these additives.

Advanced Predictive Modeling for Environmental and Material Behavior

Advanced predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and other computational methods, are set to play a pivotal role in the future research and development of this compound and its derivatives. These in silico tools can accelerate the design of new molecules with enhanced performance and a more favorable environmental profile, while reducing the need for extensive experimental testing.

QSAR models can be developed to predict the antioxidant activity of novel functionalized derivatives based on their molecular structure. protoqsar.comnih.govmdpi.com By correlating specific molecular descriptors with antioxidant efficacy, these models can guide synthetic efforts towards the most promising candidates. nih.gov

In the context of environmental science, predictive models are essential for assessing the environmental fate and behavior of this compound. confex.comenviresearch.com Models can be used to estimate key environmental parameters such as its partitioning behavior in soil and water, its potential for bioaccumulation, and its atmospheric persistence. This information is vital for conducting thorough environmental risk assessments.

Furthermore, molecular modeling and simulation can provide insights into the interactions of this compound with polymer matrices at the atomic level. This can help in understanding the mechanisms of its diffusion and migration, and in designing polymer formulations with improved antioxidant retention.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,6-Dioctadecyl-4-methylphenol?

- Methodological Answer : Synthesis typically involves alkylation of 4-methylphenol with octadecyl halides under Friedel-Crafts conditions. A reflux setup with anhydrous aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent (e.g., toluene) is common. Purification is achieved via column chromatography using silica gel and hexane/ethyl acetate gradients, followed by recrystallization in ethanol to remove unreacted alkyl halides. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and alkyl chain integration. For example, tert-butyl protons in analogous compounds show distinct upfield shifts (~1.3 ppm) . Fourier-Transform Infrared Spectroscopy (FT-IR) identifies phenolic O-H stretches (~3200 cm⁻¹) and alkyl C-H vibrations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₄₃H₇₈O), with deviations <2 ppm indicating purity. X-ray crystallography resolves steric effects from bulky octadecyl groups, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Long-term stability is ensured under inert atmospheres (argon or nitrogen) at 2–8°C, as oxidation of alkyl chains can occur at room temperature. Thermogravimetric Analysis (TGA) data for similar phenolic derivatives indicate decomposition onset >200°C, but moisture-sensitive intermediates should be stored with desiccants .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporating exact exchange terms improve accuracy for thermochemical properties. Basis sets (e.g., 6-31G*) model alkyl chain interactions, while solvent effects are simulated via the Polarizable Continuum Model (PCM). For example, computed atomization energies for analogous phenols show <3 kcal/mol deviation from experimental data .

Q. What experimental strategies resolve contradictions in reported thermal stability data for phenolic antioxidants like this compound?

- Methodological Answer : Discrepancies arise from varying experimental conditions. Differential Scanning Calorimetry (DSC) under oxidative vs. inert atmospheres quantifies decomposition pathways. Kinetic studies using Arrhenius plots (e.g., activation energy calculations) differentiate between chain scission and oxidation mechanisms. Cross-validation with High-Performance Liquid Chromatography (HPLC) post-thermal stress identifies degradation byproducts .

Q. How can the antioxidant activity of this compound be evaluated in biological systems?

- Methodological Answer : In vitro assays include:

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm, with IC₅₀ values compared to reference antioxidants (e.g., BHT).

- Lipid Peroxidation Inhibition : Use rat liver microsomes and thiobarbituric acid reactive substances (TBARS) assay to quantify malondialdehyde formation.

- Cellular ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cell lines under oxidative stress (H₂O₂ or UV exposure). Dose-response curves and Western blotting for antioxidant enzymes (e.g., SOD, CAT) validate mechanistic pathways .

Q. What mechanistic insights govern the steric effects of octadecyl substituents in this compound during catalysis?

- Methodological Answer : Steric hindrance from bulky alkyl groups reduces substrate accessibility in catalytic systems. Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor interactions, while X-ray crystallography of metal-phenolate complexes reveals distorted geometries. For example, tert-butyl analogs show reduced coordination efficiency with transition metals compared to methyl-substituted derivatives .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.